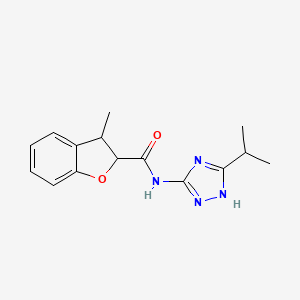![molecular formula C17H18N2OS B7594351 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiomorpholines, which are a group of heterocyclic compounds that contain a sulfur atom in their ring structure. The unique chemical properties of MPTM make it an attractive candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in tumor invasion and metastasis. Additionally, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell migration and invasion, and the suppression of angiogenesis (the formation of new blood vessels). These effects are believed to be responsible for the anticancer activity of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone for lab experiments is its high potency and specificity for cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone in vivo. Another area of research is the identification of new targets and signaling pathways that are involved in the anticancer activity of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone as a potential cancer therapy.
Métodos De Síntesis
The synthesis of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone involves the reaction of 4-methylbenzenethiol with 4-pyridylmethanone in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone as a white crystalline solid with a melting point of 150-152°C.
Aplicaciones Científicas De Investigación
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
Propiedades
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-5-7-14(8-6-13)16-12-21-11-10-19(16)17(20)15-4-2-3-9-18-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRXWRQSCLVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)
![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)

![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)